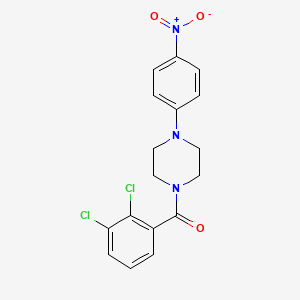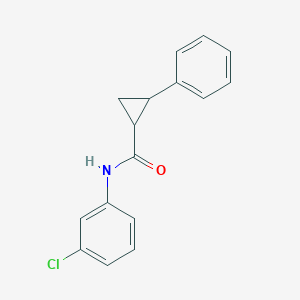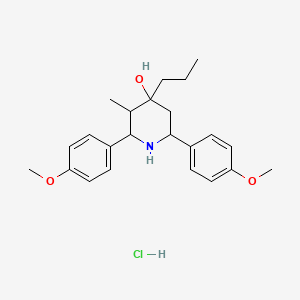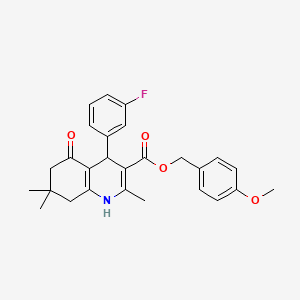![molecular formula C19H25NO2 B4962551 2-[4-(1-adamantyl)phenoxy]-N-methylacetamide](/img/structure/B4962551.png)
2-[4-(1-adamantyl)phenoxy]-N-methylacetamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-[4-(1-adamantyl)phenoxy]-N-methylacetamide, also known as ACPA, is a synthetic compound that has gained significant attention in the scientific community due to its potential therapeutic applications. This molecule is a selective agonist for the cannabinoid receptor type 1 (CB1) and has been shown to have promising effects in various preclinical studies.
作用机制
2-[4-(1-adamantyl)phenoxy]-N-methylacetamide is a selective agonist for the CB1 receptor, which is a G protein-coupled receptor that is primarily found in the central nervous system. When 2-[4-(1-adamantyl)phenoxy]-N-methylacetamide binds to the CB1 receptor, it activates a signaling cascade that leads to the modulation of various physiological processes such as neurotransmitter release, synaptic plasticity, and inflammation. The exact mechanism of action of 2-[4-(1-adamantyl)phenoxy]-N-methylacetamide is still not fully understood, but it is thought to involve the modulation of various intracellular signaling pathways such as the mitogen-activated protein kinase (MAPK) pathway and the phosphatidylinositol 3-kinase (PI3K) pathway.
Biochemical and Physiological Effects:
2-[4-(1-adamantyl)phenoxy]-N-methylacetamide has been shown to have various biochemical and physiological effects, including the modulation of neurotransmitter release, the regulation of synaptic plasticity, and the inhibition of inflammation. 2-[4-(1-adamantyl)phenoxy]-N-methylacetamide has been shown to increase the release of dopamine, serotonin, and gamma-aminobutyric acid (GABA) in the brain, which can lead to the modulation of various physiological processes such as mood, cognition, and pain perception. 2-[4-(1-adamantyl)phenoxy]-N-methylacetamide has also been shown to regulate synaptic plasticity, which is the ability of neurons to change their strength and connectivity in response to stimuli. Finally, 2-[4-(1-adamantyl)phenoxy]-N-methylacetamide has been shown to inhibit inflammation, which can lead to the reduction of various pathological conditions such as neurodegenerative diseases and cancer.
实验室实验的优点和局限性
One of the major advantages of using 2-[4-(1-adamantyl)phenoxy]-N-methylacetamide in lab experiments is its selectivity for the CB1 receptor, which allows for the specific modulation of various physiological processes. 2-[4-(1-adamantyl)phenoxy]-N-methylacetamide is also relatively easy to synthesize and purify, which makes it a cost-effective tool for research. However, one of the limitations of using 2-[4-(1-adamantyl)phenoxy]-N-methylacetamide is its potential off-target effects, which can lead to the modulation of other receptors and physiological processes. Additionally, the effects of 2-[4-(1-adamantyl)phenoxy]-N-methylacetamide can vary depending on the experimental conditions, which can make it difficult to compare results across different studies.
未来方向
There are several future directions for research on 2-[4-(1-adamantyl)phenoxy]-N-methylacetamide, including the investigation of its effects on various physiological processes such as pain perception, cognition, and motor function. Additionally, the development of more selective agonists and antagonists for the CB1 receptor can lead to the better understanding of the role of this receptor in various pathological conditions. Finally, the investigation of the potential therapeutic applications of 2-[4-(1-adamantyl)phenoxy]-N-methylacetamide in humans can lead to the development of new treatments for various diseases.
合成方法
The synthesis of 2-[4-(1-adamantyl)phenoxy]-N-methylacetamide involves several steps, including the reaction of 1-adamantylamine with 4-chlorophenol to form 2-(4-chlorophenoxy)-1-adamantylamine. This intermediate is then reacted with N-methylacetamide in the presence of a base to form the final product, 2-[4-(1-adamantyl)phenoxy]-N-methylacetamide. The purity and yield of the final product can be improved by using various purification techniques such as recrystallization or column chromatography.
科学研究应用
2-[4-(1-adamantyl)phenoxy]-N-methylacetamide has been extensively studied for its potential therapeutic applications in various fields such as neurology, psychiatry, and oncology. In neurology, 2-[4-(1-adamantyl)phenoxy]-N-methylacetamide has been shown to have neuroprotective effects and can reduce the severity of symptoms in animal models of neurodegenerative diseases such as Alzheimer's and Parkinson's. In psychiatry, 2-[4-(1-adamantyl)phenoxy]-N-methylacetamide has been shown to have anxiolytic and antidepressant effects and can reduce the symptoms of anxiety and depression in animal models. In oncology, 2-[4-(1-adamantyl)phenoxy]-N-methylacetamide has been shown to have antitumor effects and can inhibit the growth of cancer cells in vitro and in vivo.
属性
IUPAC Name |
2-[4-(1-adamantyl)phenoxy]-N-methylacetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H25NO2/c1-20-18(21)12-22-17-4-2-16(3-5-17)19-9-13-6-14(10-19)8-15(7-13)11-19/h2-5,13-15H,6-12H2,1H3,(H,20,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MSQQDYQFXSJXNA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC(=O)COC1=CC=C(C=C1)C23CC4CC(C2)CC(C4)C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H25NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
299.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Cambridge id 5235116 | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![3-[(1-acetyl-4-piperidinyl)oxy]-N-(3-cyclopentylpropyl)-4-methoxy-N-methylbenzamide](/img/structure/B4962483.png)
![4-({3-[4-(1,3-benzodioxol-5-ylmethyl)-1-piperazinyl]-1-piperidinyl}carbonyl)-N,N-dimethylaniline](/img/structure/B4962489.png)

![methyl 6-methyl-2-[(2-methyl-3-furoyl)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B4962504.png)
![1-(diphenylacetyl)-4-[2-nitro-4-(trifluoromethyl)phenyl]piperazine](/img/structure/B4962509.png)
![methyl N-{[1-(2-cyanoethyl)-3-(3-nitrophenyl)-1H-pyrazol-4-yl]carbonyl}glycinate](/img/structure/B4962513.png)
![(3S*,4S*)-4-[4-(cyclopentylmethyl)-1-piperazinyl]-1-(4-methoxybenzoyl)-3-pyrrolidinol](/img/structure/B4962521.png)
![1-(4-bromophenyl)-2-[3-(4-chlorobenzyl)-2-imino-2,3-dihydro-1H-benzimidazol-1-yl]ethanone hydrobromide](/img/structure/B4962525.png)


![5-(dimethylamino)-2-[2-(1H-pyrrol-1-yl)ethyl]-3(2H)-pyridazinone](/img/structure/B4962556.png)
![N-({[4-chloro-3-(5-chloro-1,3-benzoxazol-2-yl)phenyl]amino}carbonothioyl)-4-ethoxybenzamide](/img/structure/B4962562.png)
